
2-Methyl-3-(oxolan-2-yl)butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-(oxolan-2-yl)butan-1-ol is a chemical compound that belongs to the family of alcohols. It is also known as Moxaverine or Ethaverine. This compound is widely used in scientific research due to its unique properties.
Mécanisme D'action
The mechanism of action of 2-Methyl-3-(oxolan-2-yl)butan-1-ol involves the inhibition of phosphodiesterase enzyme, which leads to an increase in cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels. This increase in cAMP and cGMP levels leads to the relaxation of smooth muscles, resulting in vasodilation and increased blood flow.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of nitric oxide (NO) in the body, which leads to vasodilation and increased blood flow. It has also been shown to decrease the levels of calcium ions in smooth muscles, leading to muscle relaxation. Additionally, it has been shown to decrease the levels of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are involved in the development of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Methyl-3-(oxolan-2-yl)butan-1-ol in lab experiments is its ability to induce vasodilation and smooth muscle relaxation. This property makes it useful in the study of various diseases, including hypertension and peripheral vascular disease. However, one of the limitations of using this compound is its potential toxicity. It has been shown to have cytotoxic effects on certain cell lines, which may limit its use in some experiments.
Orientations Futures
There are several future directions for the use of 2-Methyl-3-(oxolan-2-yl)butan-1-ol in scientific research. One direction is the study of its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is the study of its potential use in the treatment of cancer, as it has been shown to have cytotoxic effects on certain cancer cell lines. Additionally, further research is needed to determine the optimal dosage and administration of this compound for various diseases.
Méthodes De Synthèse
The synthesis of 2-Methyl-3-(oxolan-2-yl)butan-1-ol can be achieved through several methods. One of the most common methods is the reaction of 2-methyl-3-butanone with ethylene oxide in the presence of a base. This reaction leads to the formation of this compound with a yield of around 80%.
Applications De Recherche Scientifique
2-Methyl-3-(oxolan-2-yl)butan-1-ol has been extensively used in scientific research due to its unique properties. It has been used as a vasodilator and smooth muscle relaxant in the treatment of various diseases, including hypertension, angina pectoris, and peripheral vascular disease. It has also been used in the treatment of gastrointestinal disorders, such as irritable bowel syndrome and dyspepsia.
Propriétés
IUPAC Name |
2-methyl-3-(oxolan-2-yl)butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-7(6-10)8(2)9-4-3-5-11-9/h7-10H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCILWIWQXYGNHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(C)C1CCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-dimethyl-N-[2-phenyl-4-(1,1,1-triphenylphosphonio)-1,3-oxazol-5-yl]amine iodide](/img/structure/B2633965.png)
![4-Chloro-7-iodopyrazolo[1,5-a]pyrazine](/img/structure/B2633967.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2633969.png)
![Methyl 3-[(2-methylbenzyl)oxy]benzoate](/img/structure/B2633970.png)
![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,5-dimethoxyphenyl)methanone](/img/structure/B2633973.png)
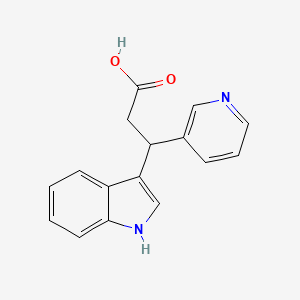
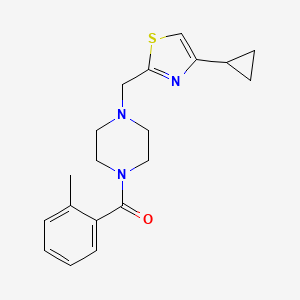
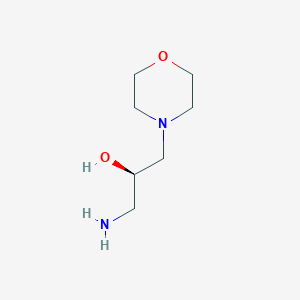
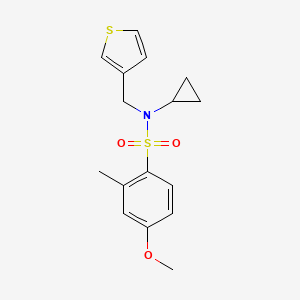
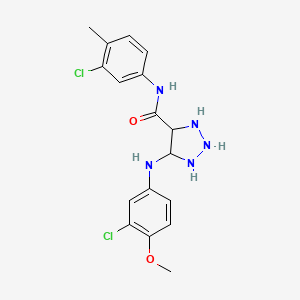
![(1R,5S)-8-((3-fluoro-4-methoxyphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2633982.png)

![3-[4-(4-Chlorobenzoyl)piperazin-1-yl]-6-(2-thienyl)pyridazine](/img/structure/B2633986.png)